molecular formula C15H19F2NO5 B2932582 2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid CAS No. 136581-57-2

2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid

Cat. No.: B2932582
CAS No.: 136581-57-2
M. Wt: 331.316
InChI Key: LRWYKHKOPAUCRX-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Introduction of the Difluoromethoxy Group: The phenyl ring is functionalized with a difluoromethoxy group using appropriate reagents and conditions, such as difluoromethyl ether and a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid can undergo several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the difluoromethoxy group.

Major Products

    Deprotection: Removal of the Boc group yields the free amino acid.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used in the study of enzyme-substrate interactions and protein modifications.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethoxy)phenyl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the difluoromethoxy-substituted phenyl group

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO5/c1-15(2,3)23-14(21)18-11(12(19)20)8-9-4-6-10(7-5-9)22-13(16)17/h4-7,11,13H,8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWYKHKOPAUCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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